molecular formula C7H5BrO4 B1266374 5-Bromo-2,4-dihydroxybenzoic acid CAS No. 7355-22-8

5-Bromo-2,4-dihydroxybenzoic acid

Cat. No. B1266374
CAS RN: 7355-22-8
M. Wt: 233.02 g/mol
InChI Key: ZRBCISXJLHZOMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-dihydroxybenzoic acid derivatives involves several steps, starting from basic precursors like dihydroxybenzoic acid. For instance, a study describes the preparation of 4-bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid, indicating the possibility of similar methodologies for 5-Bromo-2,4-dihydroxybenzoic acid (Xu Dong-fang, 2000). Moreover, the synthesis of related compounds provides insights into potential synthetic routes and modifications, enhancing the understanding of the compound's chemical flexibility (K. V. Laak & H. Scharf, 1989).

Molecular Structure Analysis

Molecular structure analysis of bromo-dihydroxybenzoic acid derivatives through techniques like X-ray diffraction reveals significant details about their structural configurations. For example, competitive molecular recognition studies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds have been carried out, highlighting the importance of O--H...N and C--H...O hydrogen bonding in forming supramolecular assemblies (S. Varughese & V. Pedireddi, 2006).

Chemical Reactions and Properties

The bromo derivative of dihydroxybenzoic acid participates in various chemical reactions, forming complex structures and demonstrating diverse reactivity patterns. This reactivity is crucial for synthesizing medicinally relevant compounds or for further chemical modifications. The formation of molecular cocrystals through interactions with other compounds illustrates the versatile chemical properties and potential applications of bromo-dihydroxybenzoic acid derivatives (Graham Smith & D. Lynch, 2013).

Physical Properties Analysis

The physical properties, such as crystal structure, melting points, and solubility, are fundamental characteristics that influence the compound's applications in various fields. Studies on similar brominated compounds provide insights into the effects of bromine substitution on these physical properties, which are critical for designing compounds with desired physical attributes (P. Loll et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's versatility. The synthesis and characterization of bromo-dihydroxybenzoic acid derivatives highlight the compound's capability to undergo diverse chemical transformations, offering pathways to a wide range of chemical entities (Zhao Hao-yu, 2011).

Scientific Research Applications

Molecular Recognition and Supramolecular Chemistry

5-Bromo-2,4-dihydroxybenzoic acid and its derivatives have been studied for their role in molecular recognition processes. Varughese and Pedireddi (2006) investigated the syntheses and structural analysis of molecular adducts of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. They found that in these adducts, recognition between constituents was established through hydrogen bonds, indicating the potential of 5-Bromo-2,4-dihydroxybenzoic acid in supramolecular chemistry (Varughese & Pedireddi, 2006).

Synthesis and Structural Characterization

Xu Dong-fang (2000) described the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, an intermediate for preparing pyrimidine medicaments. This highlights its application in pharmaceutical synthesis (Xu Dong-fang, 2000).

Crystal Structure and Interaction Studies

Raffo et al. (2016) examined the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid. They analyzed the crystal structure and intermolecular interactions, providing insights into the structural properties of brominated benzoic acids, which can be extrapolated to 5-Bromo-2,4-dihydroxybenzoic acid (Raffo et al., 2016).

Potential in Antioxidant Research

Li et al. (2011) isolated bromophenol derivatives from the marine red alga Rhodomela confervoides, including compounds structurally related to 5-Bromo-2,4-dihydroxybenzoic acid. These compounds were evaluated for their antioxidant activity, suggesting the potential use of 5-Bromo-2,4-dihydroxybenzoic acid in antioxidant research (Li et al., 2011).

Environmental Applications

Leite et al. (2003) explored the electrochemical oxidation of 2,4-dihydroxybenzoic acid (a structural analog of 5-Bromo-2,4-dihydroxybenzoic acid) for wastewater treatment. This study provides an insight into the potential environmental applications of 5-Bromo-2,4-dihydroxybenzoic acid in water treatment processes (Leite et al., 2003).

Future Directions

While I couldn’t find specific future directions for 5-Bromo-2,4-dihydroxybenzoic acid, its use as an electrolyte for isotachophoresis separation of selenoamino acids suggests potential applications in analytical chemistry13.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBCISXJLHZOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064640
Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dihydroxybenzoic acid

CAS RN

7355-22-8
Record name 5-Bromo-2,4-dihydroxybenzoic acid
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name 7355-22-8
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
GP Rice - Journal of the American Chemical Society, 1926 - ACS Publications
A series of unsaturated ketonic esters has beenmade in this Laboratory by bromination of· saturated esters and subsequent elimination of hydrogen bromide from the bromo esters. 1 …
Number of citations: 11 pubs.acs.org
TL Davis, VF Harrington - Journal of the American Chemical …, 1934 - ACS Publications
Tribromoresorcinol is definitely an oxidizing agent. Although it. lacks the common quinoid character of being colored, it liberatesiodine from hydriodic acid or from potassium iodide in …
Number of citations: 17 pubs.acs.org
B Graß, R Hergenröder, A Neyer… - Journal of separation …, 2002 - Wiley Online Library
The design, the fabrication, and the analytical performance of a PMMA microchip for isotachophoresis and capillary electrophoresis are described. The microchip offers the possibility of …
Z Zhang, S Hu, G Sun, W Wang - Water Research, 2023 - Elsevier
Halogenated aromatic disinfection byproducts (DBPs) in drinking water, such as halogenated phenols, have received widespread attention due to their high toxicity and ubiquitous …
Number of citations: 0 www.sciencedirect.com
CH Weinert, B Egert, SE Kulling - Journal of chromatography A, 2015 - Elsevier
Comprehensive two-dimensional gas chromatography mass spectrometry (GC × GC–MS) offers excellent chromatographic separation performance and superior sensitivity. As such, it …
Number of citations: 47 www.sciencedirect.com
KM Gallagher, AC Hughes, M O'Donnell… - Journal of the …, 1953 - pubs.rsc.org
… for CsHs04Br : C, 41.4; H, 3.4; Br, 30-7; 20Me, 23.8%) prepared by methylation of 5-bromo-2 : 4-dihydroxybenzoic acid by methyl sulphate and aqueous sodium hydroxide. (7) 7 : 2'-…
Number of citations: 12 pubs.rsc.org
H Murakami, T Asakawa, Y Muramatsu… - Organic …, 2020 - ACS Publications
Sophoraflavanone H (1) is a polyphenol with a hybrid-type structure containing 2,3-diaryl-2,3-dihydrobenzofuran and flavanone ring moieties. This compound and related analogues …
Number of citations: 6 pubs.acs.org
A Gharbi-Ayachi, S Santhanakrishnan… - Journal of …, 2020 - Am Soc Microbiol
Zika virus (ZIKV) remains a potentially significant public health concern because it can cause teratogenic effects, such as microcephaly in newborns and neurological disease, like …
Number of citations: 41 journals.asm.org
FF Blicke, FJ McCarty - The Journal of Organic Chemistry, 1959 - ACS Publications
(2) Sterling-Winthrop Fellow.(3) FF Blicke and FJ McCarty, J. Org. Chem., 24, 1069 (1959). base IV is a known compound4; it was isolated and characterized as the trihydrochloride. In …
Number of citations: 18 pubs.acs.org
F Yokokawa, S Nilar, CG Noble, SP Lim… - Journal of medicinal …, 2016 - ACS Publications
The discovery and optimization of non-nucleoside dengue viral RNA-dependent-RNA polymerase (RdRp) inhibitors are described. An X-ray-based fragment screen of Novartis’ …
Number of citations: 84 pubs.acs.org

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